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Compound of Interest

Compound Name: 1-Butanol, 3-(3-hydroxybutoxy)-

Cat. No.: B3192833

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectral analysis of 1-Butanol, 3-(3-hydroxybutoxy)-,
a diol ether. Due to the limited availability of published experimental spectra for this specific
compound, this document presents predicted spectral data based on established principles of
nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass
spectrometry (MS). The information herein serves as a robust reference for the identification
and characterization of this molecule.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 1-Butanol, 3-(3-
hydroxybutoxy)-. These predictions are derived from the analysis of its chemical structure and
comparison with spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR) Spectrum (Predicted)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~1.15 Doublet 6H -CHs
~1.50-1.70 Multiplet 4H CHz-CHz0H and O-
CH-CH:-CH
~3.40-3.60 Multiplet 4H -CH20H and -OCH-
~3.70-3.90 Multiplet 2H -OCH-
Variable Broad Singlet 2H -OH
13C NMR (Carbon NMR) Spectrum (Predicted)
Chemical Shift (6, ppm) Carbon Type Assignment
~23 Primary -CHs
~38 Secondary -CH2-CH20H
~43 Secondary O-CH-CH2-CH
~60 Secondary -CH20H
~70 Tertiary -OCH-
Infrared (IR) Spectroscopy
Wavenumber . . . .
(cm—9) Intensity Vibration Functional Group
3600-3200 Strong, Broad O-H Stretch Alcohol
2950-2850 Strong C-H Stretch Alkane
1470-1430 Medium C-H Bend Alkane
1150-1050 Strong C-O Stretch Ether and Alcohol
Mass Spectrometry (MS)
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The mass spectrum is predicted to show a molecular ion peak (M*) at m/z 162, corresponding
to the molecular weight of the compound (CsH1s03).[1] Key predicted fragmentation patterns
are outlined below.

m/z lon Formula Proposed Fragment
145 [CeH1702]* [M - OH]*

129 [CsH170]* [M - H20 - CHs]*

117 [CeH1302]* [M - C2HsO]*

101 [CsHa02]* Cleavage of the ether bond
87 [CsH110]* Cleavage of the ether bond
73 [CaHoO]* Cleavage of the ether bond
59 [CsH70O]* [CH(OH)CH3]*

45 [C2Hs0]* [CH20H]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited, adaptable for the
analysis of 1-Butanol, 3-(3-hydroxybutoxy)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra to elucidate the chemical
structure.

Methodology:

o Sample Preparation: A sample of approximately 5-10 mg of 1-Butanol, 3-(3-
hydroxybutoxy)- is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs or D20).
Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

e 1H NMR Acquisition:
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o The spectrometer is tuned to the proton frequency.
o A standard one-pulse sequence is used.

o Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.

o Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

e 13C NMR Acquisition:
o The spectrometer is tuned to the carbon frequency.

o A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the
spectrum and enhance the signal.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 13C.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the internal
standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat
liquid between two salt plates (e.g., NaCl or KBr).

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
o Data Acquisition:
o A background spectrum of the clean salt plates is recorded.

o The sample is placed in the spectrometer's sample compartment.
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o The IR spectrum is recorded, typically in the range of 4000-400 cm~1.

o Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion
or through a gas chromatograph (GC-MS) for separation from any impurities.

 lonization: Electron lonization (EIl) is a common method for this type of molecule. The sample
is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
using a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: An electron multiplier or similar detector records the abundance of each ion.

o Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the
structure of the fragments.

Visualization of Predicted Mass Spectrometry
Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways of 1-Butanol,
3-(3-hydroxybutoxy)- under electron ionization.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b3192833?utm_src=pdf-body
https://www.benchchem.com/product/b3192833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3192833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[CsH1702]*
m/z = 145

- «OH

[CsHeO2]*+ - C2H40 [CsH7O]*

w m/z =101 m/z =59

[CeH1803]*"
m/z = 162 (Molecular lon)

ether cleavage [CsH1.0]* - CsHe [C2Hs0]*
m/z = 87 miz = 45
[CaHoO]*
miz =73

Click to download full resolution via product page

Caption: Predicted ESI-MS fragmentation of 1-Butanol, 3-(3-hydroxybutoxy)-.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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